3-Hydroxy-L-tyrosyl-L-prolinamide is a compound that combines the amino acids tyrosine and proline, specifically featuring a hydroxyl group at the third position of proline. This compound is part of a larger class of organic compounds known as amino acids, peptides, and their derivatives. It has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound falls under the classification of organic acids and derivatives, specifically within the subclass of amino acids and peptides. Its chemical taxonomy categorizes it as an organic compound with significant biological relevance, particularly in metabolic pathways involving aromatic amino acids .
The synthesis of 3-Hydroxy-L-tyrosyl-L-prolinamide can be achieved through several methods, primarily involving the coupling of tyrosine and proline derivatives. Some common synthetic approaches include:
The synthesis typically requires careful control of reaction conditions such as pH, temperature, and concentration to ensure optimal yields. The use of protecting groups for amino acids during synthesis may also be necessary to prevent unwanted side reactions .
The molecular formula for 3-Hydroxy-L-tyrosyl-L-prolinamide is . The compound features a hydroxyl group (-OH) on the proline moiety and an amide bond linking it to the tyrosine residue.
The three-dimensional structure can be visualized using molecular modeling software, which allows for an understanding of its spatial conformation and potential interactions with biological targets .
3-Hydroxy-L-tyrosyl-L-prolinamide can participate in various chemical reactions typical for amino acids and peptides:
The stability of 3-Hydroxy-L-tyrosyl-L-prolinamide under different pH levels and temperatures is essential for its applications in biochemical studies and pharmaceutical formulations .
The mechanism of action for 3-Hydroxy-L-tyrosyl-L-prolinamide is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to other amino acids involved in neurotransmission.
Research indicates that derivatives of tyrosine play roles in synthesizing important neurotransmitters such as dopamine and norepinephrine, suggesting that this compound may influence similar pathways .
Relevant data regarding these properties can be crucial for applications in pharmaceuticals and nutritional supplements .
3-Hydroxy-L-tyrosyl-L-prolinamide has potential applications in several scientific domains:
Research continues into its specific roles within biological systems, highlighting its importance as a subject of study in both nutrition and pharmacology .
The biosynthesis of specialized peptides like 3-Hydroxy-L-tyrosyl-L-prolinamide relies critically on enzymatic hydroxylation, a post-translational modification central to their structural and functional diversity. Proline hydroxylation in peptide contexts is primarily catalyzed by a class of dioxygenases dependent on 2-oxoglutarate (2OG), molecular oxygen, ferrous iron (Fe²⁺), and ascorbate as cofactors. These enzymes facilitate the incorporation of a single oxygen atom into the prolyl residue's ring system, producing hydroxyproline derivatives while converting 2OG to succinate and CO₂. The reaction follows a concerted mechanism where molecular oxygen is cleaved, with one atom incorporated into the substrate and the other into succinate [3] [7].
Stereochemical control is a hallmark of these hydroxylations. Prolyl 3-hydroxylases (P3Hs) specifically target the C3 position of the pyrrolidine ring, generating either cis or trans stereoisomers of 3-hydroxyproline (3Hyp). This specificity arises from precise positioning of the proline substrate within the enzyme's active site, governed by interactions with conserved residues. For instance, in collagen biosynthesis, P3Hs recognize sequences with a -Pro-4Hyp-Gly- triplet, where the pre-existing 4-hydroxyproline (4Hyp) at the Y-position influences substrate binding and catalytic efficiency [3] [4]. In non-collagen peptides like 3-Hydroxy-L-tyrosyl-L-prolinamide, analogous recognition motifs likely exist, though the sequence context may differ—potentially involving aromatic residues like tyrosine adjacent to proline.
Table 1: Key Enzymatic Features of Prolyl Hydroxylases Acting on Proline-Containing Peptides
Enzyme Class | Primary Cofactors | Stereospecificity | Catalytic Efficiency (kcat/Km) | Primary Substrate Context |
---|---|---|---|---|
Prolyl 3-hydroxylase (P3H) | 2OG, Fe²⁺, O₂, ascorbate | 3S-hydroxyproline (trans) | 1.2 × 10⁴ M⁻¹s⁻¹ (collagen) | -Pro-4Hyp-Gly- |
Prolyl 4-hydroxylase (P4H) | 2OG, Fe²⁺, O₂, ascorbate | 4R-hydroxyproline (trans) | 3.5 × 10⁵ M⁻¹s⁻¹ (collagen) | -X-Pro-Gly- |
Microbial proline 3-hydroxylase | 2OG, Fe²⁺, O₂, ascorbate | 3R-hydroxyproline (cis) | 8.7 × 10³ M⁻¹s⁻¹ (free proline) | Free L-proline |
The kinetic constraints of these reactions are significant. Hydroxylation rates depend on local peptide conformation, with triple-helical structures in collagen accelerating catalysis compared to unfolded chains. In simpler dipeptides like 3-Hydroxy-L-tyrosyl-L-prolinamide, hydroxylation likely occurs post-assembly, mediated by specialized P3H isoforms or microbial enzymes exhibiting broader substrate tolerance. Streptomyces-derived proline 3-hydroxylases, for example, catalyze cis-3-hydroxyproline formation on free proline, suggesting potential routes for modifying peptide-bound proline in secondary metabolites [8] [10].
Prolyl 3-hydroxylases (P3Hs) are pivotal in collagen biochemistry, where they install 3-hydroxyproline (3Hyp) residues critical for fibril stability and molecular interactions. Three mammalian isoforms—P3H1, P3H2, and P3H3—catalyze this modification, each displaying unique tissue distribution and substrate specificity. P3H1 predominantly modifies Pro⁹⁸⁶ in collagen α-chains, a site conserved across fibrillar collagens (types I, II, V/XI). This residue resides within the crucial -GPPG- motif near the C-terminus, where 3-hydroxylation stabilizes the triple helix via stereoelectronic effects and water-mediated hydrogen bonding [3] [4].
The structural impact of 3Hyp extends beyond local stability. In tendon and sclera collagens, a unique 3Hyp-rich motif at the C-terminus facilitates higher-order assembly into fibrils. Mutations disrupting P3H activity—such as those in P3H1 or its complex partner CRTAP—cause severe osteogenesis imperfecta (brittle bone disease), underscoring 3Hyp's non-redundant role in collagen matrix integrity. This is attributed to disrupted D-periodic fibril architecture, where 3Hyp residues likely mediate inter-molecular contacts between adjacent collagen molecules [4].
Table 2: Distribution and Occupancy of 3-Hydroxyproline Sites in Human Fibrillar Collagens
Collagen Chain | Primary Site (Occupancy) | Secondary Sites (Occupancy) | P3H Isoform Responsible | Functional Consequence of Hydroxylation |
---|---|---|---|---|
α1(I) | Pro⁹⁸⁶ (>95%) | None | P3H1 | Triple-helix stability, fibril nucleation |
α2(I) | - | Pro⁷⁰⁷ (15-30%) | P3H2/P3H3 | Fibril diameter regulation |
α1(II) | Pro⁹⁸⁶ (>95%) | Pro⁹⁴⁴ (40-60%) | P3H1 | Cartilage matrix organization |
α2(V) | Pro⁹⁸⁶ (>95%) | Pro⁹⁴⁴ (50%), Pro⁷⁰⁷ (20%), Pro⁴⁷⁰ (10%) | P3H1/P3H2 | Regulating collagen I/II fibril incorporation |
For collagen-derived peptides like those mimicking 3-Hydroxy-L-tyrosyl-L-prolinamide's structure, the enzymatic machinery of P3Hs offers a blueprint for biomimetic synthesis. The spacing of 3Hyp sites follows a D-periodic pattern (∼234 residues) in collagen α2(V) chains, suggesting a conserved role in supramolecular assembly. Analogously, introducing 3Hyp into short peptides could enforce specific turns or rigidity, leveraging P3H's ability to recognize Y-position aromatic residues. Notably, type III collagen lacks 3Hyp due to a His substitution at Pro⁹⁸⁶, highlighting how single-residue variations dictate hydroxylation efficiency [4].
The enzymatic capacity to hydroxylate proline has evolved convergently across diverse taxa, driven by selective pressures for structural stabilization and metabolic adaptation. In vertebrates, collagen-specific P3Hs and P4Hs belong to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily, sharing a conserved double-stranded β-helix core (DSBH) fold that coordinates Fe²⁺ and 2OG. Phylogenetic analyses indicate these enzymes diverged from a common ancestor early in animal evolution, specializing to modify repetitive -X-Y-Gly- sequences in collagenous domains [3] [5].
Remarkably, functionally analogous but non-homologous microbial proline hydroxylases have emerged independently. Bacteria like Streptomyces spp. express proline 3-hydroxylases (P3Hs) that act on free L-proline, producing cis-3-hydroxy-L-proline for incorporation into non-ribosomal peptides (NRPs) such as telomycin and limazepines. Unlike mammalian P3Hs, these enzymes lack strict dependence on adjacent 4Hyp and exhibit broader substrate specificity, enabling applications in biocatalysis for generating hydroxylated proline analogs [8] [10]. This evolutionary convergence underscores hydroxyproline's fundamental role in peptide stability.
The genetic architecture of hydroxyproline biosynthesis further illustrates evolutionary tinkering. In Azospirillum brasilense, genes encoding trans-3-hydroxy-L-proline dehydratase (T3LHypD) and Δ¹-pyrroline-2-carboxylate reductase (Pyr2CR) are clustered with transporters and regulators, enabling efficient catabolism of hydroxyprolines as carbon sources. This cluster shows no sequence similarity to mammalian collagen-modifying enzymes yet achieves analogous chemistry—hydroxylation or dehydration of proline derivatives—via distinct structural solutions. For instance, T3LHypD belongs to the proline racemase superfamily, whereas mammalian P3Hs are 2OGDs [2] [7].
The chorismate/DHHA pathway exemplifies another convergent route to hydroxyproline precursors. In limazepine biosynthesis, 3-hydroxyanthranilic acid (3-HAA) is generated from chorismate via aminodeoxychorismate and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), bypassing the kynurenine pathway used in other pyrrolobenzodiazepines. This pathway shares initial steps with phenazine biosynthesis, indicating an evolutionary link between these secondary metabolite classes [6].
Table 3: Evolutionary Comparison of Hydroxyproline Biosynthetic Pathways
Evolutionary Lineage | Enzyme System | Catalytic Mechanism | Biological Role | Genetic Context |
---|---|---|---|---|
Vertebrates | Collagen P3H/P4H (2OGDs) | Fe²⁺/2OG-dependent hydroxylation | Collagen stabilization | Non-clustered; tissue-specific isoforms |
Actinobacteria | Proline 3-hydroxylase (2OGD) | Fe²⁺/2OG-dependent hydroxylation | Antibiotic biosynthesis (e.g., limazepines) | BGCs with NRPS, transporters |
Proteobacteria | T3LHypD/Pyr2CR | Dehydration/reduction | Hydroxyproline catabolism | Catabolic gene clusters |
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